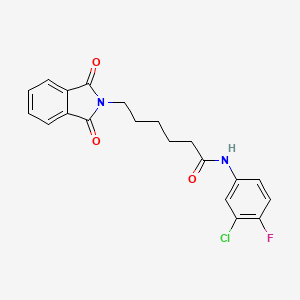

![molecular formula C17H19N3O4S B4628596 methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4628596.png)

methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate

Descripción general

Descripción

The compound "methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate" is a complex molecule that has likely been the subject of research due to its potential applications in chemistry and materials science. Although no direct studies were found on this exact compound, research on similar molecules provides insights into the methodologies for synthesizing such compounds, their molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including the formation of hydrazone derivatives and subsequent cyclization reactions. For example, Toplak et al. (1999) describe the synthesis of various heterocyclic systems using methyl 2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent, highlighting the versatility of similar compounds in synthesizing fused pyrimidinones and other heterocycles (Toplak et al., 1999).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using various spectroscopic and theoretical studies. Koca et al. (2014) performed spectroscopic and theoretical studies on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, employing techniques such as IR, Raman, NMR, and X-ray diffraction to analyze the molecular structure, which is critical for understanding the properties and reactivity of such compounds (Koca et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of similar compounds can vary widely, depending on the functional groups present. The study by Sancak et al. (2007) on Cu(II), Ni(II), and Fe(II) complexes with substituted [1,2,4] triazole Schiff base demonstrates the potential for complex formation and the impact of metal ions on the reactivity of the molecule, which could be relevant for the study of "methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate" (Sancak et al., 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be determined through experimental studies. For instance, the synthesis and structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate by Manolov et al. (2012) involved single-crystal X-ray crystallography to determine its crystal system and unit cell parameters, providing insight into the physical characteristics of the compound (Manolov et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and functional group transformations, can be assessed through targeted synthetic experiments. The study by Casimir et al. (2002) on a related compound, methyl 2-((succinimidooxy)carbonyl)benzoate, describes its use as a reagent for N-phthaloylation, demonstrating the functional group transformation capabilities of such compounds (Casimir et al., 2002).

Aplicaciones Científicas De Investigación

Heterocyclic System Synthesis

Research demonstrates the utility of similar compounds in synthesizing heterocyclic systems. For instance, compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been employed in the synthesis of various heterocyclic compounds, including pyrimidinones and pyrazinones, through reactions that involve catalytic transfer hydrogenation or acidic conditions to yield aminopyrimidinones with high yields. These methodologies underscore the importance of such compounds in constructing complex heterocyclic frameworks, which are common in pharmaceuticals, agrochemicals, and materials science (Toplak, R. et al., 1999).

Antimicrobial and Antitubercular Activities

Some studies focus on the development of novel thioureas and hydrazones derived from similar scaffolds, showing significant antimicrobial, antitubercular, and anticancer activities. This indicates the potential of methyl 2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate analogs in the design and discovery of new therapeutic agents (Çıkla, P., 2010).

Photonic and Optical Applications

The investigation into the nonlinear optical properties of hydrazone derivatives highlights the relevance of structurally related compounds in photonic applications. These compounds exhibit reverse saturable absorption, indicating their potential in developing optical limiting devices and other photonic technologies (Nair, V. S. et al., 2022).

Synthesis of Novel Anticancer Agents

Another study details the synthesis and evaluation of new apoptosis-inducing agents based on ethyl 2-amino derivatives for breast cancer treatment. This suggests that compounds with a similar structural basis can be pivotal in the synthesis and development of new anticancer agents, showcasing their utility in medicinal chemistry (Gad, E. et al., 2020).

Propiedades

IUPAC Name |

methyl 2-[[(4-ethyl-5-methylthiophene-3-carbonyl)amino]carbamoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-4-11-10(2)25-9-13(11)15(21)19-20-17(23)18-14-8-6-5-7-12(14)16(22)24-3/h5-9H,4H2,1-3H3,(H,19,21)(H2,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIPUNLGHJSILM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1C(=O)NNC(=O)NC2=CC=CC=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[({2-[(4-ethyl-5-methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)amino]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarboxamide](/img/structure/B4628528.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4628545.png)

![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4628550.png)

![N-{2-[(3,4-diethoxybenzoyl)amino]ethyl}-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4628560.png)

![N-cyclooctyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4628566.png)

![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)

![1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide](/img/structure/B4628577.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628585.png)

![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)

![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)